molecular formula C18H29N5O2 B6029047 N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide

N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide

Numéro de catalogue B6029047
Poids moléculaire: 347.5 g/mol
Clé InChI: WVWKCMOOILRYNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in various disease states, including diabetes, cancer, and neurodegenerative disorders.

Mécanisme D'action

N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide activates AMPK by binding to its γ subunit, which results in allosteric activation of the enzyme. This leads to phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. This compound has also been shown to activate the sirtuin 1 pathway, which is involved in cellular stress response and longevity.
Biochemical and Physiological Effects
Activation of AMPK by this compound has been shown to have a number of biochemical and physiological effects. In muscle cells, it increases glucose uptake and fatty acid oxidation, leading to improved energy metabolism. In diabetic mice, it improves insulin sensitivity and glucose tolerance, potentially through increased glucose uptake and glycogen synthesis. In cancer models, it inhibits tumor growth and induces apoptosis, possibly through inhibition of mTOR signaling. This compound has also been shown to have potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, possibly through activation of the sirtuin 1 pathway.

Avantages Et Limitations Des Expériences En Laboratoire

N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide has several advantages for lab experiments, including its relatively high potency and selectivity for AMPK activation. However, it also has some limitations, including its relatively short half-life and potential off-target effects. Researchers must carefully consider these factors when designing experiments using this compound.

Orientations Futures

There are several future directions for research on N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide. One area of interest is the potential use of this compound as a therapeutic agent for various disease states, such as diabetes and cancer. Further studies are needed to determine the optimal dosing and delivery methods for this compound in these contexts. Additionally, more research is needed to elucidate the mechanisms underlying the potential neuroprotective effects of this compound in models of Parkinson's disease and Alzheimer's disease. Finally, there is potential for the development of new AMPK activators based on the structure of this compound, which could have improved potency and selectivity.

Méthodes De Synthèse

N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide can be synthesized using a multi-step process involving the reaction of various starting materials, including 4-methyl-5-pyrimidinecarboxylic acid, acetic anhydride, and 1-azacycloheptan-1-amine. The final product is obtained through purification by column chromatography. While the synthesis of this compound is relatively complex, it has been successfully produced in large quantities for research purposes.

Applications De Recherche Scientifique

N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide has been extensively studied in vitro and in vivo for its effects on AMPK activation and downstream signaling pathways. It has been shown to increase glucose uptake and fatty acid oxidation in muscle cells, improve insulin sensitivity and glucose tolerance in diabetic mice, and inhibit tumor growth in cancer models. This compound has also been investigated for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

Propriétés

IUPAC Name

2-acetamido-N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-13(21-17(25)12-19-15(3)24)16-11-20-18(22-14(16)2)23-9-7-5-4-6-8-10-23/h11,13H,4-10,12H2,1-3H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWKCMOOILRYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NC(=O)CNC(=O)C)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.